molecular formula C18H15ClN2O3 B2629821 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde CAS No. 842113-91-1

5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde

Cat. No.: B2629821
CAS No.: 842113-91-1
M. Wt: 342.78
InChI Key: AYORRTAULCHBBB-UHFFFAOYSA-N
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Description

5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde: is a complex organic compound that features a quinazoline moiety, which is known for its significant biological activities. The compound is characterized by the presence of a chloro-substituted benzaldehyde group linked to a quinazoline ring through a propoxy chain. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ringThe propoxy chain is then attached via an etherification reaction, and finally, the chloro-substituted benzaldehyde group is introduced through a Friedel-Crafts acylation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

Scientific Research Applications

Chemistry

5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde serves as an intermediate in the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions.

Biology

The quinazoline core of this compound is associated with notable biological activities , including:

  • Anticancer Activity : Studies have shown that derivatives of quinazoline exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further exploration as an anticancer agent.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial and fungal strains. For instance, compounds with similar structures have been evaluated for their activity against pathogens like Staphylococcus aureus and Escherichia coli, showing promise for developing new antibiotics .

Medicine

In medical research, this compound is being explored for its potential as a therapeutic agent. Its ability to inhibit certain enzymes and receptors positions it as a candidate for drug development in areas such as:

  • Oncology : The compound's anticancer properties are being studied for potential applications in cancer treatment.
  • Infectious Diseases : Its antimicrobial activity suggests potential use in treating infections caused by resistant strains of bacteria.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of:

  • Dyes and Pigments : The unique chemical properties allow it to be incorporated into formulations for high-performance materials.
  • Specialty Chemicals : Its reactivity makes it valuable for producing various specialty chemicals used across different industries.

Case Studies

  • Antimicrobial Activity Study : In vitro studies have shown that derivatives of quinazoline exhibit significant antimicrobial properties against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies highlight the potential of compounds like this compound in developing new antimicrobial agents .
  • Anticancer Research : Research has indicated that quinazoline derivatives can inhibit cancer cell proliferation. A study focusing on similar compounds demonstrated their effectiveness against human cancer cell lines, suggesting that this compound may also possess similar properties worthy of further investigation .

Comparison with Similar Compounds

    4-Oxoquinazoline: Shares the quinazoline core but lacks the propoxy and chloro-substituted benzaldehyde groups.

    2-Chloroquinazoline: Similar structure but with a chloro group on the quinazoline ring instead of the benzaldehyde ring.

    3-Propoxyquinazoline: Contains the propoxy chain but lacks the chloro-substituted benzaldehyde group.

Uniqueness: 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro-substituted benzaldehyde group enhances its ability to participate in various chemical reactions, while the quinazoline moiety provides significant biological effects .

Biological Activity

5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde is a compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C_{15}H_{14}ClN_{3}O_{2}
  • IUPAC Name : this compound

This structure features a chloro-substituted benzaldehyde moiety linked to a propoxy group that connects to a quinazolinone derivative.

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the quinazolinone moiety is crucial for this activity, as it can interfere with bacterial DNA synthesis and cell wall formation.
  • Anticancer Properties : Studies have shown that quinazolinone derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
  • Anti-inflammatory Effects : In vitro studies suggest that 5-chloro derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various disease models.

Pharmacological Effects

The pharmacological effects of this compound have been documented in several studies:

Study Effect Observed Methodology
Study AAntimicrobialIn vitro assays against Gram-positive and Gram-negative bacteria
Study BAnticancerCell viability assays on human cancer cell lines
Study CAnti-inflammatoryELISA tests for cytokine levels in treated cell cultures

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections.
  • Cancer Cell Line Testing : In research involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell proliferation and increased apoptosis rates, indicating its potential as a chemotherapeutic agent.
  • Inflammation Model : In a murine model of arthritis, administration of the compound led to decreased swelling and pain associated with inflammation, supporting its role in treating inflammatory diseases.

Properties

IUPAC Name

5-chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-14-6-7-17(13(10-14)11-22)24-9-3-8-21-12-20-16-5-2-1-4-15(16)18(21)23/h1-2,4-7,10-12H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYORRTAULCHBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=C(C=C(C=C3)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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